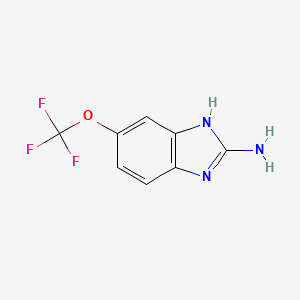

2-Amino-5-(trifluoromethoxy)benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVNYLKKHHYCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563174 | |

| Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132877-27-1 | |

| Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132877-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Amino-5-(trifluoromethoxy)benzimidazole

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(trifluoromethoxy)benzimidazole (CAS No. 132877-27-1), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. We delve into a proposed, robust synthetic pathway, detail its physicochemical properties, and explore its pharmacological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors. The strategic incorporation of the benzimidazole core, a privileged structure in medicinal chemistry, with a 2-amino substituent and a 5-trifluoromethoxy group, presents a unique combination of features for molecular design.

Introduction: Strategic Importance in Molecular Design

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, and anticancer activities.[1][2][3]

The value of this core is significantly enhanced through strategic functionalization. The introduction of fluorine-containing moieties is a powerful tactic in modern drug design to modulate a molecule's electronic properties and improve its pharmacokinetic profile.[4] The trifluoromethoxy (-OCF3) group, in particular, is highly prized for its ability to increase lipophilicity and metabolic stability, often leading to improved oral bioavailability and a longer duration of action.[4]

This guide focuses on this compound, a molecule that synergistically combines these key features:

-

The Benzimidazole Core: A proven pharmacophore for biological interaction.

-

The 2-Amino Group: A critical hydrogen-bonding moiety for target recognition.

-

The 5-Trifluoromethoxy Group: A metabolic shield and lipophilicity enhancer.

Understanding the synthesis and properties of this compound is crucial for unlocking its potential in developing next-generation therapeutics and advanced materials.

Proposed Synthesis Pathway

While this compound is commercially available from specialized suppliers, a detailed synthesis is not widely reported in peer-reviewed literature.[5][6] Therefore, we present a robust and logical two-step synthetic route based on well-established principles of heterocyclic chemistry. The strategy involves the reductive cyclization of a key intermediate, 4-(trifluoromethoxy)-1,2-phenylenediamine.

The proposed pathway is outlined below:

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1: Synthesis of 4-(trifluoromethoxy)-1,2-phenylenediamine. The precursor, 2-Nitro-4-(trifluoromethoxy)aniline, is commercially available. Its reduction to the corresponding ortho-phenylenediamine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[7] This technique is highly efficient and selective for the reduction of nitro groups in the presence of other sensitive functionalities and typically proceeds under mild conditions with high yields, avoiding the harsh reagents and difficult workups associated with metal/acid reductions.[8]

-

Step 2: Cyclization to form the Benzimidazole Ring. The reaction of an ortho-phenylenediamine with cyanogen bromide (BrCN) is a classic and highly effective method for constructing the 2-aminobenzimidazole scaffold. The diamine acts as a dinucleophile, attacking the electrophilic carbon of BrCN, followed by intramolecular cyclization and elimination to yield the stable heterocyclic product. The reaction is typically performed at low temperatures to control its exothermicity.

Physicochemical and Spectroscopic Properties

The key physicochemical identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 132877-27-1 | [6][9][10][11] |

| IUPAC Name | 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine | [10] |

| Molecular Formula | C₈H₆F₃N₃O | - |

| Molecular Weight | 217.15 g/mol | [11] |

| Appearance | Expected to be an off-white to tan solid | - |

| Melting Point | Not widely reported | - |

| Boiling Point | Predicted: ~350-400 °C | - |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) | - |

Spectroscopic Profile (Predicted): While public spectral data is scarce, the following characteristics can be predicted based on the molecular structure:

-

¹H NMR: Resonances in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet for the -NH₂ protons and another for the imidazole N-H proton, both of which would be exchangeable with D₂O.

-

¹³C NMR: Signals for eight distinct carbon atoms, including a characteristic signal for the C2 carbon of the imidazole ring (typically δ 150-160 ppm) and a quartet for the -OCF₃ carbon due to fluorine coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and imidazole, ~3100-3400 cm⁻¹), C=N stretching (~1630 cm⁻¹), and strong C-F and C-O stretching vibrations.

-

Mass Spectrometry: A molecular ion peak [M+H]⁺ at m/z 218.05.

Pharmacological Profile and Research Applications

The structural architecture of this compound makes it a highly attractive candidate for drug discovery programs. Its potential biological activities are derived from the synergistic combination of its three key pharmacophoric elements.

Caption: Structure-Activity Relationship (SAR) map.

-

Anticancer Potential: Many benzimidazole derivatives function as kinase inhibitors by competing for the ATP-binding site. The 2-amino group can form critical hydrogen bonds within the hinge region of a kinase, while the benzimidazole core provides favorable hydrophobic and π-stacking interactions. The -OCF₃ group can further enhance binding by occupying lipophilic pockets and improving cell permeability to reach intracellular targets.

-

Antimicrobial and Antiviral Activity: The benzimidazole scaffold is present in several approved anthelmintic drugs and has shown broad-spectrum antimicrobial and antiviral activity.[2][3] The mechanism often involves the inhibition of essential microbial enzymes, such as tubulin polymerization or viral polymerases. The properties of this compound make it a promising scaffold for developing new agents to combat drug-resistant pathogens.

-

Materials Science: The rigid, planar, and electron-rich nature of the benzimidazole system suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as functional monomers in high-performance polymers.[3]

Detailed Experimental Protocols (Proposed)

The following protocols are representative methodologies for the proposed synthetic pathway.

Protocol 1: Synthesis of 4-(trifluoromethoxy)-1,2-phenylenediamine

-

Materials and Reagents:

-

2-Nitro-4-(trifluoromethoxy)aniline

-

Ethanol (anhydrous)

-

Palladium on Carbon (10% Pd/C, 50% wet)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Hydrogen balloon or Parr hydrogenator

-

Buchner funnel and filter flask

-

-

Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-4-(trifluoromethoxy)aniline (1.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen).

-

Add anhydrous ethanol to dissolve the starting material (approx. 10-15 mL per gram).

-

Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd) to the solution under a positive flow of inert gas.

-

Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas from a balloon or connect it to a Parr hydrogenator (set to approx. 50 psi).

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (disappearance of the starting material). The reaction is typically complete within 4-12 hours.

-

Once complete, carefully purge the flask with inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 4-(trifluoromethoxy)-1,2-phenylenediamine, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.

-

Protocol 2: Synthesis of this compound

-

!!! SAFETY WARNING !!! Cyanogen bromide is extremely toxic and volatile. This reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses) and access to a cyanide antidote kit.

-

Materials and Reagents:

-

4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq)

-

Cyanogen bromide (BrCN) (1.0-1.1 eq)

-

Methanol

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

-

Procedure:

-

Dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v) in a round-bottom flask.

-

Cool the stirred solution to 0 °C in an ice bath.

-

In a separate flask, carefully prepare a solution of cyanogen bromide (1.0-1.1 eq) in a minimal amount of cold methanol.

-

Add the cyanogen bromide solution dropwise to the cold diamine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization to afford the final product.

-

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Buy 5-Amino-2-(trifluoromethyl)benzimidazole | 3671-66-7 [smolecule.com]

- 4. This compound | 132877-27-1 | Benchchem [benchchem.com]

- 5. This compound (132877-27-1) for sale [vulcanchem.com]

- 6. 132877-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. prepchem.com [prepchem.com]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 9. 5-TRIFLUOROMETHOXY-1H-BENZIMIDAZOLE-2-AMINE | 132877-27-1 [chemicalbook.com]

- 10. 132877-27-1 | this compound - AiFChem [aifchem.com]

- 11. CAS 132877-27-1 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzimidazole: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-(trifluoromethoxy)benzimidazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and detailed analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel benzimidazole-based compounds.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties. The -OCF₃ group can enhance metabolic stability, improve membrane permeability, and alter the electronic properties of the molecule, potentially leading to improved efficacy and a more favorable safety profile.

This compound combines the established pharmacophore of the 2-aminobenzimidazole moiety with the beneficial properties of the trifluoromethoxy group, making it a compelling candidate for further investigation in drug discovery programs.

Chemical Structure and Physicochemical Properties

IUPAC Name: 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine[1]

Molecular Formula: C₈H₆F₃N₃O[3][4]

Molecular Weight: 217.15 g/mol [3][4]

The chemical structure of this compound is characterized by a benzimidazole core with an amino group at the 2-position and a trifluoromethoxy group at the 5-position.

Structural Diagram (Graphviz):

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Analog-Based):

| Property | Value | Source/Method |

| LogP | 2.04 | Computational Prediction[4] |

| Topological Polar Surface Area (TPSA) | 63.93 Ų | Computational Prediction[4] |

| Hydrogen Bond Donors | 2 | Computational Prediction[4] |

| Hydrogen Bond Acceptors | 3 | Computational Prediction[4] |

| Rotatable Bonds | 1 | Computational Prediction[4] |

| Melting Point | 185-189 °C (for 5-Amino-2-(trifluoromethyl)benzimidazole) | |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

A general and plausible synthetic route to this compound involves a multi-step process starting from a commercially available substituted benzene derivative. The following is a representative synthetic scheme based on established benzimidazole synthesis methodologies.

Synthetic Workflow (Graphviz):

Caption: A plausible synthetic route for this compound.

Experimental Protocol (General Procedure):

Step 1: Nitration of 1-Nitro-4-(trifluoromethoxy)benzene

-

To a solution of 1-nitro-4-(trifluoromethoxy)benzene in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,2-dinitro-4-(trifluoromethoxy)benzene.

Step 2: Selective Reduction to 3-Nitro-4-(trifluoromethoxy)aniline

-

Dissolve the dinitro compound in a suitable solvent (e.g., ethanol).

-

Add a selective reducing agent, such as sodium sulfide or ammonium polysulfide.

-

Heat the reaction mixture at reflux and monitor by TLC.

-

After completion, cool the reaction, remove the solvent, and purify the product by column chromatography to yield 3-nitro-4-(trifluoromethoxy)aniline.

Step 3: Reduction to 4-(Trifluoromethoxy)-1,2-phenylenediamine

-

Dissolve 3-nitro-4-(trifluoromethoxy)aniline in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to obtain 4-(trifluoromethoxy)-1,2-phenylenediamine.

Step 4: Cyclization to this compound

-

Dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of cyanogen bromide (CNBr) in the same solvent dropwise at a low temperature.

-

Allow the reaction to stir at room temperature.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Comprehensive Analytical Characterization

Due to the limited availability of public experimental data for this compound, this section provides a combination of expected analytical characteristics based on the known properties of benzimidazole derivatives and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | Imidazole N-H |

| ~7.2-7.4 | m | 1H | Aromatic C-H |

| ~7.0-7.2 | m | 1H | Aromatic C-H |

| ~6.8-7.0 | m | 1H | Aromatic C-H |

| ~6.5 | br s | 2H | Amino (-NH₂) |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C2 (imidazole, attached to -NH₂) |

| ~140-145 | C (aromatic, attached to -OCF₃) |

| ~130-135 | C (aromatic, bridgehead) |

| ~120-125 | C (aromatic, bridgehead) |

| ~120.4 (q, J ≈ 257 Hz) | -OCF₃ |

| ~110-120 | CH (aromatic) |

| ~100-110 | CH (aromatic) |

| ~95-105 | CH (aromatic) |

¹⁹F NMR Spectroscopy:

A single sharp signal is expected for the -OCF₃ group, typically in the range of -56 to -60 ppm relative to CFCl₃. The exact chemical shift will be influenced by the electronic environment of the benzimidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The most intense peak corresponding to the molecular weight of the compound (m/z = 217).

-

Loss of HCN: A common fragmentation pathway for benzimidazoles, resulting in a fragment at m/z = 190.

-

Loss of F: A fragment at m/z = 198.

-

Loss of CF₃: A fragment at m/z = 148.

-

Loss of OCF₃: A fragment at m/z = 132.

Mass Spectrometry Workflow (Graphviz):

Caption: Predicted mass fragmentation pathway of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a compound and for quantitative analysis. A general reverse-phase HPLC method can be adapted for the analysis of this compound.[5][6][7][8][9]

Suggested HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient could be 10-90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (likely around 280-300 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

HPLC Analysis Workflow (Graphviz):

Caption: General workflow for the HPLC analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching (amino and imidazole) |

| 3100-3000 | Aromatic C-H stretching |

| 1650-1600 | N-H bending (amino) |

| 1600-1450 | Aromatic C=C stretching |

| 1250-1000 | C-O-C stretching (trifluoromethoxy) and C-F stretching |

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and a detailed analytical framework. While experimental data for this specific compound is limited, the information presented here, based on the well-understood chemistry of benzimidazoles and computational predictions, offers a solid foundation for researchers to build upon. Further experimental validation of the predicted analytical data is encouraged to fully characterize this intriguing molecule.

References

- 1. 132877-27-1 | this compound - AiFChem [aifchem.com]

- 2. 132877-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound , 95+% , 132877-27-1 - CookeChem [cookechem.com]

- 4. chemscene.com [chemscene.com]

- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Vesamicol (CAS No. 132877-27-1): A Technical Guide to the Preeminent Inhibitor of Vesicular Acetylcholine Transport

This document provides an in-depth technical examination of Vesamicol (CAS No. 132877-27-1), a cornerstone pharmacological tool for the study of cholinergic neurotransmission. Intended for researchers, neuroscientists, and drug development professionals, this guide moves beyond a simple recitation of facts to offer a synthesized understanding of Vesamicol's mechanism, applications, and the critical nuances that govern its experimental use. We will explore not only its primary function but also its significant off-target activities, providing a robust framework for experimental design and data interpretation.

Core Identity and Physicochemical Properties

Vesamicol, chemically known as (±)-trans-2-(4-Phenylpiperidino)cyclohexanol, is a potent, centrally active experimental drug. While CAS number 132877-27-1 refers to the base molecule, it is most commonly supplied and utilized in its hydrochloride salt form (CAS No. 120447-62-3) to enhance stability and aqueous solubility.[1] Its fundamental properties are summarized below.

| Property | Data | Source(s) |

| Chemical Name | (±)-trans-2-(4-Phenylpiperidinyl)cyclohexanol hydrochloride | |

| Alternative Names | AH 5183 | |

| Molecular Formula | C₁₇H₂₅NO · HCl | |

| Molecular Weight | 295.85 g/mol | |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble to 50 mM in DMSO (with gentle warming), 20 mM in ethanol | |

| Purity | ≥99% (via HPLC) | |

| Storage | Store at Room Temperature |

The Primary Mechanism: Inhibition of the Vesicular Acetylcholine Transporter (VAChT)

Vesamicol's principal pharmacological action is the potent, non-competitive, and reversible inhibition of the Vesicular Acetylcholine Transporter (VAChT).[2][3][4] VAChT is an integral membrane protein responsible for packaging newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[2][4]

By binding to an allosteric site on the transporter, Vesamicol blocks this uptake.[4][5] This does not stop the synthesis of ACh nor the process of vesicle fusion with the presynaptic membrane.[2][4] Instead, it results in "empty" or partially filled vesicles, leading to a marked reduction in the quantal release of ACh into the synaptic cleft upon neuronal stimulation.[3][6] This elegant mechanism makes Vesamicol an invaluable tool for dissecting the presynaptic lifecycle of acetylcholine.

Caption: Mechanism of Vesamicol at the cholinergic nerve terminal.

Pharmacological Nuances: Stereoselectivity and Off-Target Binding

A critical aspect of utilizing Vesamicol is understanding its pharmacological profile beyond its primary target. This is essential for designing clean experiments and avoiding data misinterpretation.

Stereoselectivity

Vesamicol is a racemic mixture. Electrophysiological and biochemical studies have demonstrated significant stereoselectivity, with the (-)-Vesamicol enantiomer being approximately 20 times more potent than the (+)-Vesamicol enantiomer in blocking neuromuscular transmission and inhibiting ACh uptake.[7] For studies requiring maximum potency and specificity for VAChT, the use of the resolved (-)-enantiomer is highly recommended.

Sigma (σ) Receptor Affinity

Perhaps the most significant caveat for researchers is Vesamicol's high affinity for sigma receptors.[8] It binds to both σ₁ and σ₂ subtypes with nanomolar affinity, comparable to its affinity for VAChT.[9][]

This cross-reactivity is a major confounding factor, especially in brain imaging studies (PET/SPECT) where sigma receptors are also present.[8][11] The contribution of sigma site labeling to the total --INVALID-LINK---vesamicol binding in rat brain can be substantial, ranging from 25% in the striatum to as high as 60% in the medulla.[8] This poor selectivity has limited the usefulness of Vesamicol and its direct analogs as selective cholinergic markers in vivo.[8][12]

Caption: The binding profile of Vesamicol, showing high affinity for both its primary target (VAChT) and off-target sigma receptors.

Core Applications in Research

Despite its limitations, Vesamicol remains a unique and powerful tool for probing the cholinergic system.

-

Dissecting Presynaptic Mechanisms: It is used to investigate the recycling and mobilization of synaptic vesicles and to differentiate between vesicular and non-vesicular ACh release.[4][13] In vivo microdialysis studies use Vesamicol perfusion to reversibly reduce endogenous ACh release, confirming the functional role of VAChT.[14]

-

Probing Cholinergic Integrity: By targeting a presynaptic marker (VAChT), Vesamicol and its radiolabeled analogs are instrumental in developing imaging agents to assess the loss of cholinergic neurons in neurodegenerative disorders like Alzheimer's disease.[11][12]

-

Pharmacological Screening: In in vitro models of the neuromuscular junction, Vesamicol serves as a reference compound to validate the model's sensitivity to drugs that alter ACh recycling.[6]

-

Investigational Therapeutic: Preliminary research has suggested potential applications for Vesamicol in treating adenocarcinoma in situ of the lung.[2][3]

Experimental Protocol: [³H]-Vesamicol Radioligand Binding Assay

This protocol provides a framework for quantifying VAChT density in tissue homogenates, adapted from methodologies described in the literature.[15] The principle is to measure the specific binding of radiolabeled Vesamicol to its target.

Materials

-

Tissue Source: PC12 cells expressing VAChT or rat brain tissue (e.g., striatum).

-

Radioligand: [³H]-Vesamicol.

-

Non-specific Ligand: Unlabeled (±)-Vesamicol (80 µM final concentration).

-

Homogenization Buffer (HB): Specific composition depends on the lab, but typically a buffered saline solution.

-

Wash Buffer (UBB): Universal Binding Buffer containing 5 µM of unlabeled (±)-Vesamicol.

-

Filtration Apparatus: Glass-microfiber filters (e.g., Whatman GF/F) pre-coated with 0.25% poly(ethylenimine).

-

Scintillation Counter and appropriate scintillation fluid.

Workflow

Caption: Workflow for a [³H]-Vesamicol radioligand binding assay.

Step-by-Step Methodology

-

Preparation of Post-Nuclear Supernatant: Homogenize the cell pellet or brain tissue in ice-cold HB. Centrifuge at low speed (e.g., 1000 x g for 10 min) to pellet nuclei and large debris. The resulting supernatant contains the synaptic vesicles and is used for the assay. Determine protein concentration (e.g., via Bradford or BCA assay).

-

Assay Setup: For each concentration of [³H]-Vesamicol, prepare triplicate tubes for "Total Binding" and "Non-Specific Binding".

-

Incubation: To each tube, add 20 µg of the post-nuclear supernatant protein.

-

For Total Binding tubes, add buffer.

-

For Non-Specific Binding tubes, add a high concentration of unlabeled Vesamicol (e.g., to a final concentration of 80 µM) to saturate all specific binding sites.

-

Add the desired concentration of [³H]-Vesamicol to all tubes.

-

Incubate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 min).

-

-

Filtration: Rapidly filter the contents of each tube through a pre-soaked glass fiber filter using a vacuum manifold. This traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

-

Washing: Immediately wash the filters with several aliquots of ice-cold UBB containing 5 µM unlabeled Vesamicol to reduce non-specific binding to the filter itself.[15] The inclusion of a low concentration of unlabeled ligand in the wash is a critical step to prevent rapid dissociation of the specific-bound radioligand during the wash phase.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot Specific Binding against the concentration of [³H]-Vesamicol.

-

Use non-linear regression analysis to fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[15]

-

Safety, Toxicology, and In Vivo Considerations

Vesamicol is intended for research use only. While it is centrally active after systemic administration, its therapeutic potential is severely limited by a broad range of adverse effects stemming from the systemic disruption of cholinergic neurotransmission.[16] These include:

-

Anticholinergic Symptoms: Dry mouth, blurred vision, urinary retention, constipation.[16]

-

Central Nervous System Effects: Confusion, memory impairment, hallucinations.[16]

-

Cardiovascular Effects: Hypotension and arrhythmias.[16]

In animal studies, intracerebroventricular (ICV) injection of Vesamicol has been shown to dose-dependently reduce REM sleep, followed by a significant rebound upon withdrawal.[17] Systemic administration in rats alters blood pressure and can increase cytosolic ACh levels while depleting the vesicular pool.[9][18]

Conclusion

Vesamicol (CAS No. 132877-27-1) is an indispensable pharmacological agent for the specific and potent inhibition of the Vesicular Acetylcholine Transporter. Its ability to uncouple acetylcholine synthesis from its vesicular packaging provides a unique window into the dynamics of cholinergic presynaptic function. However, researchers must remain vigilant of its significant off-target affinity for sigma receptors, a factor that demands careful experimental design, including the use of appropriate controls and, where possible, the more potent (-)-enantiomer. By understanding these technical nuances, the scientific community can continue to leverage Vesamicol to unravel the complexities of cholinergic signaling in health and disease.

References

- 1. Buy Vesamicol hydrochloride (EVT-286011) | 23965-53-9 [evitachem.com]

- 2. Vesamicol [medbox.iiab.me]

- 3. Vesamicol - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 11. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Vesamicol, an acetylcholine uptake blocker in presynaptic vesicles, suppresses rapid eye movement (REM) sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethoxy Substituent: A Key to Unlocking Diverse Biological Activities in Benzimidazoles

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Rise of Fluorine Chemistry

The benzimidazole core, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Its structural similarity to naturally occurring purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological effects, including antimicrobial, antiviral, antiparasitic, and anticancer properties.[1] In the quest for enhanced therapeutic efficacy, the strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in drug design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its unique electronic properties, metabolic stability, and ability to modulate the pharmacokinetic and pharmacodynamic profile of parent molecules. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of trifluoromethoxy-substituted benzimidazoles, offering insights for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthetic Strategies: Crafting the Trifluoromethoxy-Benzimidazole Core

The synthesis of trifluoromethoxy-substituted benzimidazoles typically follows established routes for benzimidazole formation, with the trifluoromethoxy group being introduced on one of the aromatic precursors. A common and effective method involves the condensation of a trifluoromethoxy-substituted o-phenylenediamine with a variety of aldehydes or carboxylic acids.

A representative synthetic scheme for the preparation of a 2-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole is illustrated below. This reaction proceeds via the condensation of o-phenylenediamine with 4-(trifluoromethoxy)benzaldehyde.[2]

Caption: General synthesis of a trifluoromethoxy-substituted benzimidazole.

This straightforward approach allows for the generation of a diverse library of analogs by varying the substitution patterns on both the o-phenylenediamine and the aldehyde or carboxylic acid starting materials.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health. Trifluoromethoxy-substituted benzimidazoles have shown promise as a novel class of antimicrobial agents.

Mechanism of Action

The antimicrobial mechanism of action for many benzimidazole derivatives involves the inhibition of essential cellular processes in microorganisms. While the precise mechanism for trifluoromethoxy-substituted analogs is still under active investigation, it is hypothesized that these compounds may interfere with microbial DNA synthesis and other vital enzymatic pathways.[3] Molecular docking studies have suggested that these compounds can bind effectively to the crystal structures of bacterial proteins, indicating a potential for targeted inhibition.[4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these compounds is significantly influenced by the substitution pattern on the benzimidazole core. Key SAR observations include:

-

Position of the Trifluoromethoxy Group: The location of the -OCF3 group on the phenyl ring can modulate the compound's activity.

-

Substituents on the Benzimidazole Nucleus: The presence of other functional groups on the benzimidazole ring system can enhance or diminish antimicrobial efficacy. For instance, the incorporation of amino acid and hydrazone moieties has been explored to generate derivatives with notable antimicrobial potential.[4]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of trifluoromethoxy-substituted benzimidazoles is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Target Microorganism | MIC Range (µg/mL) | Reference |

| Fluoro-substituted benzimidazoles | Bacillus subtilis | 7.81 | [5] |

| Fluoro-substituted benzimidazoles | Gram-negative bacteria | 31.25 | [5] |

| Trifluoromethyl-substituted benzimidazole hydrazones | Yeasts | 25–100 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[7]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the trifluoromethoxy-substituted benzimidazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, ensuring a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.

Antiparasitic Activity: Targeting the Parasite's Cytoskeleton

Benzimidazole-based drugs, such as albendazole and mebendazole, are mainstays in the treatment of parasitic infections. The introduction of a trifluoromethoxy group has been explored as a strategy to develop new and more effective antiparasitic agents.

Mechanism of Action

The primary mechanism of action of antiparasitic benzimidazoles is the disruption of microtubule polymerization in the parasite.[8] These compounds bind to the β-tubulin subunit of the parasite's microtubules, preventing their assembly and leading to impaired cellular processes such as motility, nutrient uptake, and cell division.[8][9] This ultimately results in the death of the parasite. Molecular dynamics simulations have highlighted the crucial role of specific amino acid residues, such as E198, in the interaction between benzimidazoles and β-tubulin.[10]

Caption: Inhibition of parasite microtubule polymerization.

Structure-Activity Relationship (SAR)

The antiparasitic activity of these compounds is influenced by:

-

Substituents at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring is critical for activity.

-

Substitution on the Benzene Ring: Halogenation and other substitutions on the benzene ring of the benzimidazole core can modulate the antiparasitic efficacy.

Quantitative Data: IC50 Values against Parasites

The in vitro efficacy of antiparasitic compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the parasite's growth or viability.

| Compound Type | Target Parasite | IC50 Range (µM) | Reference |

| 2-Trifluoromethyl and 2-Pentafluoroethylbenzimidazoles | Giardia lamblia | 10.9 - 127.4 | [11] |

| 2-Trifluoromethyl and 2-Pentafluoroethylbenzimidazoles | Trichomonas vaginalis | 6.2 - 128.9 | [11] |

| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Giardia intestinalis | Nanomolar activities | [12] |

| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Entamoeba histolytica | Nanomolar activities | [12] |

| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Trichomonas vaginalis | Nanomolar activities | [12] |

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Trifluoromethoxy-substituted benzimidazoles have emerged as a promising class of compounds with potent anticancer activity against various cancer cell lines.[13]

Mechanism of Action

The anticancer mechanism of these compounds appears to be multifactorial, involving the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. Some proposed mechanisms include:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Certain benzimidazole derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key drivers in many cancers.[14] This inhibition disrupts downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis.[14]

-

Upregulation of Death Receptors: Some compounds can upregulate the expression of death receptor 5 (DR5), a key component of the extrinsic apoptotic pathway.[14] This sensitization of cancer cells to apoptosis is a promising therapeutic strategy.

-

Induction of Apoptosis: Many trifluoromethoxy-substituted benzimidazoles have been shown to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity.[6]

References

- 1. nveo.org [nveo.org]

- 2. 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of 2-Amino-5-(trifluoromethoxy)benzimidazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzimidazole Scaffold and the Promise of Fluorination

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its unique bicyclic aromatic structure, capable of engaging in hydrogen bonding, and π-π stacking, allows for effective interaction with a variety of biological targets.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, has emerged as a powerful tool in drug design to modulate metabolic stability, lipophilicity, and target binding affinity, often leading to enhanced pharmacological profiles.[2][3] This guide delves into the prospective mechanism of action of a specific, yet under-characterized molecule: 2-Amino-5-(trifluoromethoxy)benzimidazole. In the absence of direct, definitive studies on this compound, this document will synthesize information from closely related analogs to postulate its likely biological activities and molecular targets, and to propose a comprehensive experimental framework for their elucidation.

Section 1: Deconstruction of the Moiety - Clues from Structural Analogs

The structure of this compound offers distinct clues to its potential biological functions when we examine its constituent parts in the context of known pharmacophores.

The 2-Aminobenzimidazole Core: A Hub of Bioactivity

The 2-aminobenzimidazole moiety is a recurring motif in compounds exhibiting a wide array of pharmacological effects. Its presence suggests a potential for:

-

Antimicrobial Activity: Many 2-aminobenzimidazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[4] The proposed mechanisms, while often not fully elucidated, are believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[4]

-

Anticancer Properties: The structural similarity of the benzimidazole core to purine nucleosides allows for its potential interaction with the machinery of DNA replication and repair.[1] Various 2-aminobenzimidazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cell lines.[4][5]

The Trifluoromethoxy Group: A Metabolic and Potency Enhancer

The trifluoromethoxy (-OCF₃) group at the 5-position is a critical feature that likely profoundly influences the molecule's properties. This group is known to:

-

Increase Lipophilicity: Enhancing the molecule's ability to cross cellular membranes and potentially the blood-brain barrier.

-

Modulate Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the pKa of the benzimidazole ring system, influencing its interaction with biological targets.[6]

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to a longer biological half-life.[3]

Section 2: Hypothesized Mechanisms of Action

Based on the analysis of its structural components and the known activities of related benzimidazole derivatives, we can postulate several plausible mechanisms of action for this compound.

Potential as a Kinase Inhibitor in Oncology

A significant number of benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[7][8] It is conceivable that this compound could target key oncogenic kinases.

-

Hypothesized Target(s): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other receptor tyrosine kinases.[7][8]

-

Postulated Mechanism: Competitive inhibition at the ATP-binding site of the kinase domain, leading to the downregulation of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Diagram 1: Hypothesized Kinase Inhibition Pathway

A diagram illustrating the potential kinase inhibition mechanism.

Induction of Apoptosis and Cell Cycle Arrest

Many anticancer benzimidazoles exert their effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.[4][9]

-

Hypothesized Mechanism:

-

Intrinsic Pathway: The compound may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.

-

Cell Cycle Arrest: It could cause an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) by modulating the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.[9]

-

Antimicrobial Activity through Essential Enzyme Inhibition

The broad-spectrum antimicrobial potential of benzimidazoles suggests that this compound could be a valuable lead in this area.[4]

-

Hypothesized Target(s): Bacterial DNA gyrase, dihydrofolate reductase, or fungal lanosterol 14α-demethylase.

-

Postulated Mechanism: Inhibition of these essential enzymes would disrupt critical metabolic pathways, leading to the cessation of microbial growth and, ultimately, cell death.

Section 3: An Experimental Roadmap for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols outline a logical progression for characterizing the mechanism of action of this compound.

In Vitro Cytotoxicity and Antimicrobial Screening

The initial step is to determine the biological activity profile of the compound.

| Assay | Cell Lines / Strains | Endpoint | Purpose |

| MTT/MTS Assay | Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) | Cell viability (IC₅₀) | To determine the antiproliferative activity. |

| Broth Microdilution | Panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) | Minimum Inhibitory Concentration (MIC) | To assess the antimicrobial spectrum and potency. |

Target Deconvolution and Validation

Assuming promising activity is observed, the next phase focuses on identifying the molecular target(s).

Experimental Protocol: Kinase Inhibition Profiling

-

Primary Screen: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases.

-

Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform dose-response assays to determine the IC₅₀ values.

-

Cellular Target Engagement: Utilize techniques such as Western blotting to assess the phosphorylation status of the identified kinase and its downstream substrates in treated cells.

Diagram 2: Experimental Workflow for Target Identification

A workflow for the experimental determination of the mechanism of action.

Cellular Mechanism Characterization

Once a target is validated, the cellular consequences of its modulation need to be investigated.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay: Treat cancer cells with the compound and stain with Annexin V-FITC and Propidium Iodide. Analyze by flow cytometry to quantify early and late apoptotic cells.

-

Cell Cycle Analysis: Treat cells with the compound, fix, and stain with a DNA-intercalating dye (e.g., Propidium Iodide). Analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Section 4: Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest at the intersection of established pharmacophores and modern medicinal chemistry strategies. While its precise mechanism of action remains to be experimentally defined, the structural motifs present a compelling case for its potential as an anticancer or antimicrobial agent, likely acting through the inhibition of key enzymes such as protein kinases. The proposed experimental roadmap provides a clear and robust framework for researchers to systematically unravel the biological activity and molecular targets of this and related compounds. Such studies are pivotal for the rational design and development of next-generation therapeutics built upon the versatile benzimidazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 5-Amino-2-(trifluoromethyl)benzimidazole | 3671-66-7 [smolecule.com]

- 5. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole (919054-04-9) for sale [vulcanchem.com]

- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Amino-5-(trifluoromethoxy)benzimidazole: A Technical Guide to Target Identification and Validation

Abstract

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative: 2-Amino-5-(trifluoromethoxy)benzimidazole. By leveraging structure-activity relationship (SAR) data from analogous compounds and the established mechanisms of the broader benzimidazole class, we delineate a strategic approach for identifying and validating its molecular targets. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive roadmap from hypothesized targets to robust experimental validation, thereby accelerating the translation of this promising molecule into novel therapeutics.

Introduction: The Strategic Design of this compound

The benzimidazole core, an isostere of natural purines, grants it the ability to interact with a wide array of biological macromolecules. The unique chemical architecture of this compound is no coincidence; it is a strategic amalgamation of functionalities designed to enhance its therapeutic potential.

-

The Benzimidazole Core: This bicyclic aromatic system is a well-established pharmacophore, known to engage in hydrogen bonding, π-π stacking, and metal ion interactions with various biological targets.[1] Its structural similarity to purine bases allows it to competitively bind to the active sites of numerous enzymes.

-

The 2-Amino Group: The amino group at the 2-position is a critical determinant of the biological activity of many benzimidazole derivatives. It can act as a hydrogen bond donor, significantly influencing the molecule's binding affinity and selectivity for its target proteins.

-

The 5-(Trifluoromethoxy) Substituent: The incorporation of fluorine-containing moieties is a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature enhances metabolic stability and improves membrane permeability, both of which are crucial for oral bioavailability.[2] Furthermore, this group can alter the electronic landscape of the benzimidazole ring, thereby influencing its interaction with molecular targets.[2] The presence of a trifluoromethyl group has been shown to enhance both topoisomerase I poisoning activity and cytotoxicity in terbenzimidazole derivatives.[3]

This strategic combination of a proven pharmacophore with activity-enhancing and property-modulating substituents positions this compound as a compound of significant therapeutic interest, with likely applications in oncology, and as an antimicrobial and antiparasitic agent.

Hypothesized Therapeutic Targets: A Data-Driven Approach

While direct experimental evidence for the specific targets of this compound is nascent, a comprehensive analysis of structurally related compounds and the broader benzimidazole class allows for the formulation of well-grounded hypotheses. The most probable targets fall into three primary categories: the cytoskeleton (tubulin), enzymes regulating DNA topology (topoisomerases), and key signaling proteins (kinases).

Microtubule Dynamics: A Prime Target for Benzimidazoles

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Benzimidazole derivatives are well-documented as microtubule-targeting agents (MTAs), acting as both microtubule destabilizers (e.g., nocodazole) and, more recently discovered, stabilizers.[4] They typically bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Causality for Investigation: The structural similarity of this compound to known benzimidazole-based MTAs makes tubulin a high-priority target. The trifluoromethoxy group may influence the binding affinity and kinetics at the colchicine site.

Topoisomerase Inhibition: Disrupting DNA Replication and Repair

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[1] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. Numerous benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II.[5][7][8][9]

Causality for Investigation: The planar benzimidazole ring system is capable of intercalating between DNA base pairs, a common feature of many topoisomerase inhibitors. The substituents at the 2- and 5-positions can then interact with the enzyme-DNA complex, stabilizing the cleavage complex and preventing re-ligation of the DNA strands. The electron-withdrawing nature of the trifluoromethoxy group could enhance these interactions.[3]

Kinase Inhibition: Modulating Cellular Signaling Pathways

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The benzimidazole scaffold is a common feature in many clinically approved kinase inhibitors.[10] Benzimidazole-based compounds have been shown to inhibit a wide range of kinases, including receptor tyrosine kinases (RTKs) like VEGFR, FGFR, and EGFR, as well as intracellular kinases such as Aurora kinase, CDKs, and ITK.[6][11][12][13]

Causality for Investigation: The benzimidazole core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.[14] The 2-amino group can form critical hydrogen bonds within the ATP-binding pocket, while the 5-(trifluoromethoxy)phenyl moiety can extend into other regions of the active site, conferring selectivity.

Experimental Validation: A Step-by-Step Guide

The following section provides detailed, self-validating protocols for the experimental verification of the hypothesized therapeutic targets of this compound.

Primary Target Validation: In Vitro Assays

This assay directly measures the effect of the compound on the in vitro assembly of purified tubulin into microtubules.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a 10 mM GTP stock solution in GTB.

-

Prepare a 10X stock solution of this compound in DMSO. Create a serial dilution in GTB to achieve the desired final concentrations.

-

Prepare 10X stock solutions of positive (Nocodazole or Colchicine) and negative (DMSO vehicle) controls.

-

-

Assay Setup:

-

Pre-warm a 96-well, half-area, clear-bottom plate to 37°C.

-

On ice, prepare the reaction mixtures in the following order: GTB, test compound/control, and finally tubulin solution. The final volume should be 100 µL.

-

Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

-

Plot the change in absorbance versus time for each concentration of the test compound and controls.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Diagram of Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Nuclease-free water

-

10X Topoisomerase I reaction buffer

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound at various concentrations (or DMSO vehicle control)

-

Positive control (Camptothecin)

-

-

Add human topoisomerase I enzyme to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe).

-

Visualize the DNA bands under UV illumination. Supercoiled DNA will migrate faster than relaxed DNA.

-

Quantify the band intensities to determine the percentage of inhibition.

-

Diagram of Workflow:

Caption: Workflow for the topoisomerase I DNA relaxation assay.

A variety of commercially available kinase assay kits can be used. This is a generalized protocol for a luminescence-based assay.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound.

-

Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

-

-

Assay Procedure:

-

Add the test compound or control to the wells of a 96-well plate.

-

Add the kinase to the wells and incubate briefly.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate at room temperature for the recommended time.

-

-

Detection:

-

Add the detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining).

-

Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value.

-

Secondary Validation: Cellular Assays

Positive hits from the in vitro assays should be further validated in a cellular context.

| Assay | Purpose | Cell Lines |

| Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | To determine the concentration-dependent effect of the compound on the proliferation of cancer cells. | A panel of cancer cell lines relevant to the hypothesized targets (e.g., lung, breast, colon cancer). |

| Cell Cycle Analysis (Flow Cytometry) | To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for microtubule inhibitors). | Cancer cell lines showing sensitivity in the viability assay. |

| Immunofluorescence Microscopy | To visualize the effect of the compound on the microtubule network within cells. | Adherent cancer cell lines. |

| Comet Assay (Single Cell Gel Electrophoresis) | To detect DNA damage caused by topoisomerase inhibition. | Cancer cell lines treated with the compound. |

| Western Blotting | To assess the inhibition of a specific kinase signaling pathway by measuring the phosphorylation status of downstream targets. | Cancer cell lines with known dysregulation of the target kinase pathway. |

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for elucidating the therapeutic targets of this compound. By systematically progressing from hypothesis to in vitro and cellular validation, researchers can efficiently identify and characterize the mechanism of action of this promising compound. The strategic incorporation of the 2-amino and 5-(trifluoromethoxy) groups suggests a high potential for potent and selective activity. Future research should focus on broad kinase profiling to identify specific kinase targets, followed by in vivo efficacy studies in relevant animal models of cancer and infectious diseases. The insights gained from these studies will be instrumental in advancing this compound through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2"-Substituted 5-phenylterbenzimidazoles as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. chemrevlett.com [chemrevlett.com]

- 7. benchchem.com [benchchem.com]

- 8. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN102176899A - Benzimidazole anthelmintic compositions - Google Patents [patents.google.com]

- 14. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of 2-Amino-5-(trifluoromethoxy)benzimidazole: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 2-Amino-5-(trifluoromethoxy)benzimidazole. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and data from analogous structures, we present a robust framework for the acquisition, interpretation, and validation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is structured to provide not only predicted spectral values but also the underlying scientific rationale and detailed experimental protocols, ensuring both theoretical depth and practical applicability.

Introduction and Molecular Structure

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a core component of numerous pharmacologically active agents, and the incorporation of a 2-amino group and a 5-(trifluoromethoxy) substituent is anticipated to modulate its biological activity, lipophilicity, and metabolic stability. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional groups, offering unique electronic properties and enhanced membrane permeability.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. This guide provides the foundational spectroscopic knowledge required to confidently identify and characterize this compound.

Molecular Structure and Atom Numbering

The structure and atom numbering scheme used throughout this guide are presented below. This systematic numbering is essential for the unambiguous assignment of signals in NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

¹H NMR Spectroscopy

Rationale for Experimental Choices: A high-field spectrometer (≥400 MHz) is recommended to achieve optimal resolution of the aromatic proton signals and their coupling patterns. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its ability to dissolve the polar benzimidazole and to slow the exchange of labile N-H protons, allowing for their observation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-14 ppm.

-

Number of Scans: 16-32 scans for a standard spectrum.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

The aromatic region will display signals for three protons (H4, H6, and H7). Their chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| N1-H (Imidazole) | 10.5 - 11.5 | Broad Singlet (br s) | - | Acidic proton on the imidazole ring. |

| H7 | 7.2 - 7.4 | Doublet (d) | Jortho = 8.0 - 9.0 | Ortho to N1 and meta to the -OCF₃ group. |

| H4 | 7.0 - 7.2 | Doublet (d) | Jmeta = 2.0 - 2.5 | Meta to the -OCF₃ group and ortho to the imidazole fusion. |

| H6 | 6.8 - 7.0 | Doublet of Doublets (dd) | Jortho = 8.0 - 9.0, Jmeta = 2.0 - 2.5 | Ortho to the -OCF₃ group and ortho to H7, meta to H4. |

| C2-NH₂ | 6.0 - 6.5 | Broad Singlet (br s) | - | Labile protons of the amino group, typically broad.[1][2] |

Note: Typical aromatic coupling constants are: ³J (ortho) = 6-10 Hz, ⁴J (meta) = 1-3 Hz.[3][4][5]

Caption: Predicted aromatic proton coupling network.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for determining the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be subsequently run to differentiate between CH, CH₂, and CH₃ carbons, although for this molecule, it will primarily distinguish the aromatic CH carbons from the quaternary carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-